

Spectroscopic Profile of 3-Methyl-2-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methyl-2-nitropyridine

Cat. No.: B096847

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Methyl-2-nitropyridine** ($C_6H_6N_2O_2$), a key intermediate in various synthetic applications. This document compiles available mass spectrometry data and outlines the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics based on its molecular structure. Detailed experimental protocols for acquiring such spectra are also provided for researchers aiming to characterize this compound.

Core Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for **3-Methyl-2-nitropyridine**.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Note: Experimental 1H and ^{13}C NMR data were not available in the sources reviewed. The following are predicted values based on the structure and known chemical shifts for similar pyridine derivatives.

1H NMR (Proton NMR) Predicted, in $CDCl_3$, at 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.5	Doublet	1H	H6 (proton on C6)
~7.8	Doublet	1H	H4 (proton on C4)
~7.3	Triplet	1H	H5 (proton on C5)
~2.6	Singlet	3H	CH ₃ (methyl protons)

¹³C NMR (Carbon-13 NMR) Predicted, in CDCl₃, at 100 MHz. A cited source for experimental data is Magn. Reson. Chem. 31, 38 (1993), though the data was not directly accessible.[1]

Chemical Shift (δ) ppm	Assignment
~160	C2 (carbon bearing NO ₂)
~150	C6
~135	C4
~130	C3 (carbon bearing CH ₃)
~125	C5
~20	CH ₃ (methyl carbon)

Table 2: Infrared (IR) Spectroscopy Data

Note: A specific experimental IR spectrum for **3-Methyl-2-nitropyridine** was not found. The table below lists the expected characteristic absorption bands based on its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
~3100-3000	Medium	C-H Stretch	Aromatic C-H
~2950-2850	Medium	C-H Stretch	Aliphatic C-H (in CH ₃)
~1600-1450	Medium-Strong	C=C & C=N Stretch	Pyridine Ring
~1550-1500	Strong	Asymmetric NO ₂ Stretch	Nitro Group
~1350-1300	Strong	Symmetric NO ₂ Stretch	Nitro Group
~850-750	Strong	C-H Bend (out-of- plane)	Aromatic C-H
~750-700	Medium	C-N Stretch	C-NO ₂

Table 3: Mass Spectrometry (MS) Data

The mass spectrometry data is available from the NIST Mass Spectrometry Data Center.[\[1\]](#)
The molecular weight of **3-Methyl-2-nitropyridine** is 138.12 g/mol .[\[1\]](#)

Mass-to-Charge Ratio (m/z)	Relative Intensity	Assignment
138	Low	Molecular Ion [M] ⁺
92	High (Base Peak)	[M - NO ₂] ⁺ or fragment
65	Medium	Aromatic fragment
39	Medium	Aromatic fragment

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are generalized for compounds of this nature and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra to confirm the chemical structure of **3-Methyl-2-nitropyridine**.

Methodology:

- Sample Preparation:
 - Dissolve approximately 5-10 mg of **3-Methyl-2-nitropyridine** in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3).
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
 - Transfer the solution to a 5 mm NMR tube.
- Instrumentation:
 - Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
 - Ensure the instrument is properly tuned and shimmed for the solvent used to achieve optimal magnetic field homogeneity.
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters: pulse angle of 45-90 degrees, a wider spectral width than for ^1H NMR, and a significantly larger number of scans due to the low natural abundance of ^{13}C . A

relaxation delay of 2-5 seconds is common.

- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
 - Phase correct the resulting spectra.
 - Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
 - Integrate the peaks in the ^1H NMR spectrum to determine proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in **3-Methyl-2-nitropyridine** by their characteristic vibrational frequencies.

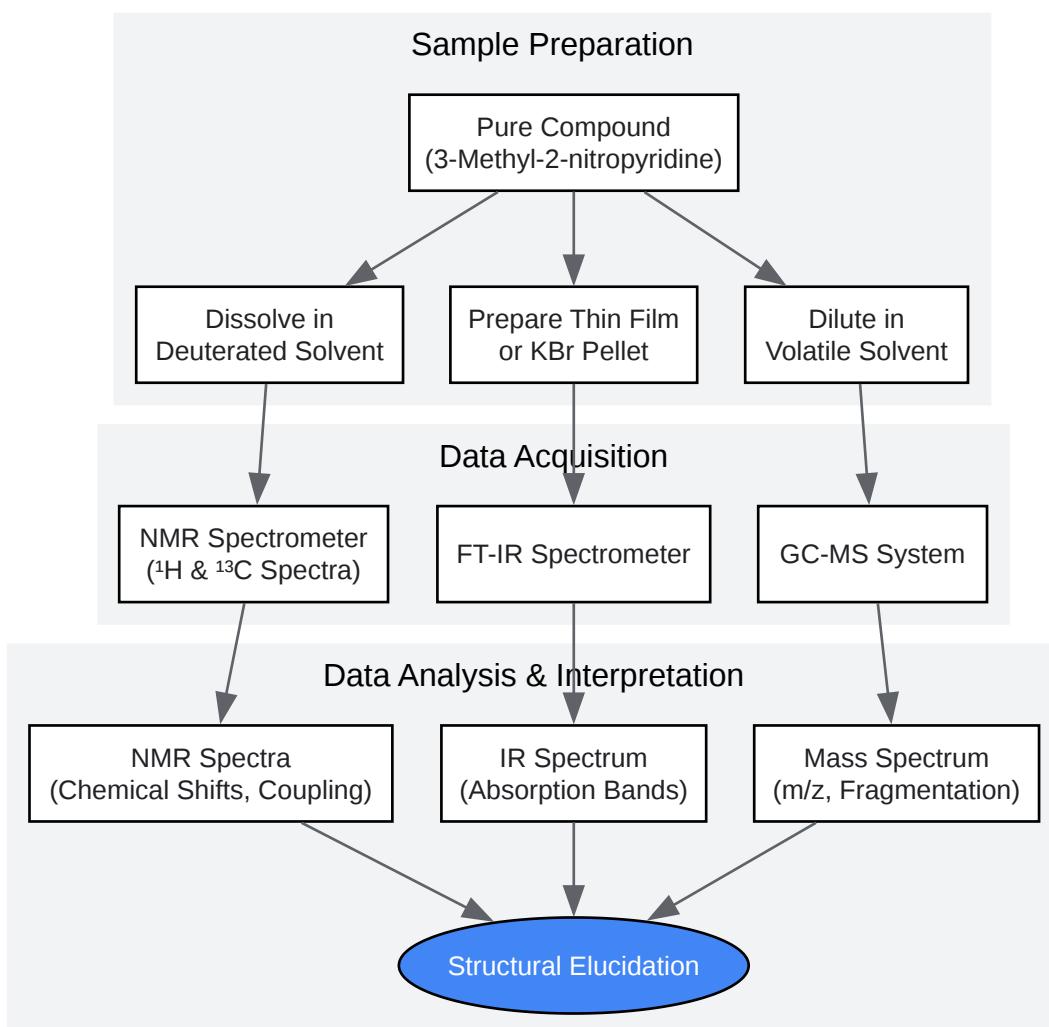
Methodology (Thin Film Method):

- Sample Preparation:
 - Dissolve a small amount (1-2 mg) of solid **3-Methyl-2-nitropyridine** in a few drops of a volatile solvent (e.g., dichloromethane or acetone).
 - Drop the solution onto a clean, dry salt plate (e.g., NaCl or KBr).
 - Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.
- Instrumentation:
 - Use a Fourier-Transform Infrared (FT-IR) spectrometer.
 - Record a background spectrum of the clean, empty sample compartment.
- Spectrum Acquisition:
 - Place the salt plate with the sample film into the spectrometer's sample holder.

- Acquire the sample spectrum over a typical range of 4000-400 cm^{-1} .
- The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
- Data Analysis:
 - Identify the major absorption bands and correlate their wavenumbers (in cm^{-1}) to specific functional group vibrations (e.g., N-O stretching, C=C stretching, C-H stretching).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **3-Methyl-2-nitropyridine** to support its structural elucidation.


Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):

- Sample Preparation:
 - Prepare a dilute solution of **3-Methyl-2-nitropyridine** in a volatile organic solvent (e.g., methanol or ethyl acetate) at a concentration of approximately 1 mg/mL.
- Instrumentation:
 - Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
- GC Separation:
 - Inject a small volume (e.g., 1 μL) of the sample solution into the GC.
 - The compound will be vaporized and separated from the solvent and any impurities on a capillary column.
- Ionization and Mass Analysis:
 - As the compound elutes from the GC column, it enters the MS ion source.

- In the EI source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole).
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection and Data Analysis:
 - A detector records the abundance of each ion at a specific m/z.
 - The resulting mass spectrum is a plot of relative intensity versus m/z.
 - Identify the molecular ion peak to confirm the molecular weight and analyze the fragmentation pattern to gain further structural information.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **3-Methyl-2-nitropyridine**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Methyl-2-nitropyridine | C₆H₆N₂O₂ | CID 564205 - PubChem
[pubchem.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Spectroscopic Profile of 3-Methyl-2-nitropyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b096847#spectroscopic-data-of-3-methyl-2-nitropyridine-nmr-ir-ms\]](https://www.benchchem.com/product/b096847#spectroscopic-data-of-3-methyl-2-nitropyridine-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com